Cyanacure

Cat. No. B1207773

Key on ui cas rn:

52411-33-3

M. Wt: 276.4 g/mol

InChI Key: BSYVFGQQLJNJJG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09422467B2

Procedure details

A 4-necked, 1-L flask was fitted with a reflux condenser, nitrogen line, mechanical stirrer (PTFE bearing and paddle), thermocouple, pressure-equilibrated dropping funnel, and a mantle. The flask was charged with 300 mL of isopropyl alcohol followed by 42.0 g of potassium hydroxide. The mixture was stirred under nitrogen at ca. 300 rpm until the KOH was partially dissolved. 88.86 g of 2-aminothiophenol was then added over 1.25 r. This was accompanied by an exotherm and the formation of a suspension of the potassium salt. 99.71 g of 1,2-diiodoethane suspended in 200 mL isopropanol at 50° C. was then added over ca. 0.25 hr. The resultant suspension was heated at 80° C. for 8.9 h. The reaction mixture was filtered hot through Whatman GF/A paper. The filter cake was washed with 100 mL isopropanol. The weight of the filter cake was 95.25 g. The filtrate crystallized while cooling overnight to room temperature. The crystals were isolated by suction filtration through Whatman #1 paper. The yellow crystals were dried on a rotary evaporator (1 torr final vacuum, 90° C. water bath) to afford 57.32 g (58.5%) of a yellow solid.

[Compound]

Name

1-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

PTFE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

resultant suspension

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[OH-].[K+].[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[SH:10].[K].I[CH2:13][CH2:14]I>C(O)(C)C>[CH2:5]([S:10][C:14]1[CH:13]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:3])[CH2:6][S:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:3] |f:0.1,^1:10|

|

Inputs

Step One

[Compound]

|

Name

|

1-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Three

[Compound]

|

Name

|

PTFE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

42 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Six

|

Name

|

|

|

Quantity

|

88.86 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC=C1)S

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K]

|

Step Eight

|

Name

|

|

|

Quantity

|

99.71 g

|

|

Type

|

reactant

|

|

Smiles

|

ICCI

|

Step Nine

[Compound]

|

Name

|

resultant suspension

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was partially dissolved

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added over ca. 0.25 hr

|

|

Duration

|

0.25 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered hot through Whatman GF/A paper

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with 100 mL isopropanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate crystallized

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling overnight to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystals were isolated by suction filtration through Whatman #1 paper

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The yellow crystals were dried on a rotary evaporator (1 torr final vacuum, 90° C. water bath)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

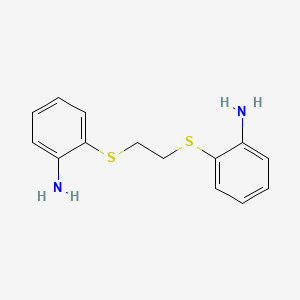

C(CSC1=C(N)C=CC=C1)SC1=C(N)C=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 57.32 g | |

| YIELD: PERCENTYIELD | 58.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 58.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |